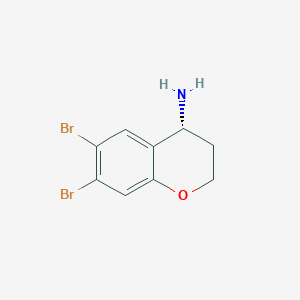

(R)-6,7-Dibromochroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

(4R)-6,7-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1 |

InChI Key |

LMUPKBVFVOYAIX-MRVPVSSYSA-N |

Isomeric SMILES |

C1COC2=CC(=C(C=C2[C@@H]1N)Br)Br |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1N)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 6,7 Dibromochroman 4 Amine

Enantioselective Synthesis Strategies

The cornerstone of synthesizing (R)-6,7-dibromochroman-4-amine lies in establishing the chiral center at the C4 position with the desired (R)-configuration. Several modern synthetic methodologies can be employed to achieve this, starting from prochiral chroman-4-one precursors.

Asymmetric Reduction Approaches from Chroman-4-ones (e.g., CBS reduction)

One of the most reliable methods for the enantioselective reduction of prochiral ketones to chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction. nih.govwikipedia.orgalfa-chemistry.com This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone. wikipedia.orgorganic-chemistry.org

The synthesis would commence with 6,7-dibromochroman-4-one (B13039611). This precursor can be synthesized through methods such as the base-mediated aldol (B89426) condensation of a suitably substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.govacs.org The CBS reduction of 6,7-dibromochroman-4-one, using an (R)-CBS catalyst, would yield the corresponding (R)-6,7-dibromochroman-4-ol with high enantiomeric excess (ee). wikipedia.org The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then complexes with the ketone, orienting it for a facial-selective hydride transfer. organic-chemistry.org The resulting chiral alcohol is a key intermediate that can be converted to the desired amine.

| Ketone Substrate | Catalyst | Reducing Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Prochiral Ketone | (R)-CBS Catalyst | BH3•THF or Catecholborane | (R)-Alcohol | Typically >95% |

Chiral Auxiliary-Mediated Syntheses of Chiral Amines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com For the synthesis of chiral amines, a common strategy involves the use of a chiral sulfinamide, such as tert-butanesulfinamide.

In this approach, 6,7-dibromochroman-4-one would be condensed with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine with a hydride reducing agent, such as sodium borohydride (B1222165), would yield the corresponding sulfinamide. The stereochemical outcome is directed by the chiral auxiliary. wikipedia.org Finally, acidic hydrolysis removes the auxiliary to afford the desired this compound. wikipedia.org This method offers high diastereoselectivity and the auxiliary can often be recovered. wikipedia.org

| Starting Material | Chiral Auxiliary | Key Intermediate | Final Product | Stereoselectivity |

|---|---|---|---|---|

| Ketone | (R)-tert-butanesulfinamide | Chiral N-sulfinyl imine | Chiral Primary Amine | High diastereoselectivity |

Asymmetric Catalytic Approaches (e.g., Ir-PSA catalysts, Organocatalysis, Photoredox Catalysis)

Modern asymmetric catalysis offers direct and efficient routes to chiral amines, often with high atom economy.

Ir-PSA Catalysts: Novel iridium-based catalysts, such as Ir-PSA, have been developed for the asymmetric reductive amination of ketones. kanto.co.jp This method allows for the direct conversion of a ketone to a chiral amine in a single step. The reaction involves the ketone, an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a chiral iridium catalyst in the presence of a hydrogen source. The combination of a chiral Ir-PSA catalyst and a chiral auxiliary based on an amino alcohol can lead to the formation of optically active amines with high yield and stereoselectivity. kanto.co.jp

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool in stereoselective synthesis. mdpi.com For the synthesis of chiral chromans, bifunctional organocatalysts, such as squaramides derived from cinchona alkaloids, have proven effective. nih.gov These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. A potential strategy for this compound could involve an asymmetric domino reaction, such as an oxa-Michael-nitro-Michael reaction, to construct the chiral chroman ring with multiple stereocenters, followed by functional group transformations to introduce the amine. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for the synthesis of complex molecules under mild conditions. acs.orgnih.govrsc.org This methodology can be applied to the synthesis of chroman-4-ones through decarboxylative radical cyclization. acs.org While direct asymmetric amination of chromans via photoredox catalysis is an area of ongoing research, this approach could be utilized to generate radical intermediates that could be trapped by a nitrogen source in an enantioselective manner, potentially mediated by a chiral catalyst.

| Method | Catalyst Type | Key Transformation | Advantages |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Iridium (e.g., Ir-PSA) | Ketone to Chiral Amine | High efficiency and stereoselectivity |

| Organocatalysis | Chiral Squaramide | Asymmetric Domino Reactions | Metal-free, mild conditions |

| Photoredox Catalysis | Photosensitizer (e.g., Ru or Ir complex) | Radical-mediated C-C and C-N bond formation | Mild reaction conditions, novel reactivity |

Regioselective Bromination Approaches for Chroman-4-amine (B2768764) Scaffolds

The introduction of two bromine atoms at the C6 and C7 positions of the chroman ring requires a regioselective approach. If the synthesis starts with an unbrominated chroman-4-amine, electrophilic aromatic substitution can be employed. The directing effects of the substituents on the aromatic ring will govern the position of bromination. The amino and ether functionalities are both activating and ortho-, para-directing.

To achieve the desired 6,7-dibromo substitution pattern, the reaction conditions must be carefully controlled. A one-pot regioselective bromination of aromatic amines has been reported, which could be adapted for this purpose. nih.gov Alternatively, the synthesis can start from a pre-brominated precursor, such as 6,8-dibromo-2-pentylchroman-4-one, which has been synthesized and characterized. acs.org

Derivatization via Reductive Amination Strategies for Chroman-4-amine Precursors

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. acsgcipr.org

Starting with 6,7-dibromochroman-4-one, a direct reductive amination with ammonia or a protected ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) could, in principle, yield the racemic 6,7-dibromochroman-4-amine. masterorganicchemistry.com However, achieving enantioselectivity in this direct approach without a chiral catalyst can be challenging. A more controlled approach would be the asymmetric reductive amination using a chiral catalyst as discussed in section 2.1.3.

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH4) | Commonly used, can reduce the starting carbonyl. |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |

Alternative Nitrogen Introduction Methods (e.g., Azide (B81097) Inversion and Reduction)

An alternative to direct amination is a two-step process involving the introduction of an azide group followed by its reduction. This method is particularly useful when starting from a chiral alcohol, such as (R)-6,7-dibromochroman-4-ol obtained from the CBS reduction.

The chiral alcohol can be converted to the corresponding azide with inversion of stereochemistry via a Mitsunobu reaction using a source of azide, such as diphenylphosphoryl azide (DPPA). This S_N2 reaction proceeds with high stereospecificity. The resulting (S)-6,7-dibromo-4-azidochroman can then be reduced to the this compound. Common methods for the reduction of azides to amines include catalytic hydrogenation (e.g., H2, Pd/C) or treatment with reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (the Staudinger reaction). This sequence provides a reliable route to the desired enantiomerically pure amine from the chiral alcohol.

Stereochemical Control and Chiral Purity Assessment

The stereochemistry of 6,7-Dibromochroman-4-amine is a critical determinant of its biological activity and pharmacological profile. Therefore, precise control over its chiral integrity during synthesis and accurate assessment of its enantiomeric purity are paramount. This section details the methodologies employed to achieve high enantiopurity, the techniques for confirming the stereochemical assignment, and the strategies for resolving racemic mixtures of related intermediates.

Chemical Reactivity and Functional Group Transformations of R 6,7 Dibromochroman 4 Amine

Reactions at the Amine Functionality (e.g., Alkylation, Acylation, Sulfonylation)

The primary amine group at the 4-position of the chroman ring is a key site for nucleophilic reactions. Its reactivity allows for the introduction of a wide array of substituents through alkylation, acylation, and sulfonylation processes.

Alkylation: The direct alkylation of primary amines with alkyl halides can sometimes lead to multiple alkylations, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To achieve controlled mono-alkylation, reductive amination is a more effective method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mnstate.edu

Acylation: Primary amines readily react with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The resulting amides are important intermediates in medicinal chemistry. The lone pair of electrons on the amide nitrogen becomes delocalized through conjugation with the carbonyl group, making the amide less nucleophilic than the original amine and preventing over-acylation. libretexts.org

Sulfonylation: Similar to acylation, the amine group can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This transformation is crucial for creating compounds with specific biological activities.

Below is a table summarizing typical reactions at the amine functionality.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary, Tertiary, Quaternary Amines |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Acyl Chromanamine (Amide) |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonyl Chromanamine (Sulfonamide) |

Reactions Involving the Bromine Substituents (e.g., Cross-Coupling Reactions for Further Functionalization)

The two bromine atoms attached to the aromatic portion of the chroman ring at positions 6 and 7 are key handles for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6- and/or 7-positions of the chroman ring. nih.govmdpi.com The reactivity of the two bromine atoms can potentially be differentiated based on subtle electronic or steric differences, or by controlling reaction stoichiometry.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the aryl bromide moieties with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. libretexts.orgacsgcipr.org This transformation is a powerful tool for synthesizing complex aniline (B41778) derivatives and has broad applications in pharmaceutical synthesis. nih.gov The choice of palladium catalyst, ligand, and base is crucial for the success of these couplings. nih.govbeilstein-journals.org

The table below illustrates potential cross-coupling reactions for the bromine substituents.

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Functional Group |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Biaryl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Diaryl/Alkylarylamine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl-Substituted Compound |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Aryl-Substituted Alkene |

Transformations of the Chroman Ring System (e.g., Oxidation, Reduction, Ring-Opening)

The chroman ring system, a bicyclic ether, can also undergo specific transformations, although these reactions are generally less common than modifications at the amine or bromine sites.

Reduction: The chroman ring itself is already in a reduced state compared to its chromone (B188151) or chromanone analogues. researchgate.net Further reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, and is not a common transformation. Reduction of related chroman-4-ones to chroman-4-ols is a well-established process using reagents like sodium borohydride (B1222165) (NaBH₄). acs.org

Ring-Opening: The ether linkage in the chroman ring is generally stable. However, ring-opening can be induced under specific conditions. For example, treatment with strong Lewis acids or under certain palladium-catalyzed conditions can lead to cleavage of the pyran ring. nih.govacs.org Ring-opening reactions have been observed in related chromone systems, often initiated by a nucleophilic attack followed by cleavage of the heterocyclic ring. nih.govacs.org

Computational Chemistry Investigations of R 6,7 Dibromochroman 4 Amine

Molecular Modeling and Conformational Analysis

The three-dimensional arrangement of atoms in (R)-6,7-Dibromochroman-4-amine is crucial for its chemical behavior and biological activity. Molecular modeling and conformational analysis are employed to predict the most stable spatial arrangements, or conformers, of the molecule.

Computational studies on substituted cyclohexanes, a related six-membered ring system, show that a substituent in an axial position can lead to destabilizing 1,3-diaxial interactions. openochem.org By analogy, the amine group in this compound would be expected to preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogen atoms and the aromatic portion of the molecule. This would result in a more stable, lower-energy conformation.

A representative data table for the predicted stable conformer is shown below, with values estimated based on typical chroman structures.

| Parameter | Predicted Value (Equatorial Conformer) | Predicted Value (Axial Conformer) |

| Relative Energy (kcal/mol) | 0 (most stable) | > 1.8 |

| C2-C3-C4-N Dihedral Angle | Approx. 175° | Approx. 60° |

| Amine Group Position | Equatorial | Axial |

Note: Data are illustrative and based on analyses of related substituted chromane (B1220400) and cyclohexane (B81311) systems.

Quantum Chemical Calculations (e.g., DFT Studies for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of this compound. DFT is a widely used method for calculating molecular properties with a good balance of accuracy and computational cost. semanticscholar.org

DFT studies can be used to optimize the molecular geometry, confirming the conformational analysis findings and providing precise bond lengths, bond angles, and dihedral angles. Furthermore, these calculations reveal the distribution of electrons within the molecule, which is fundamental to its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For chromone (B188151) derivatives, DFT calculations have been used to investigate electronic properties and molecular electrostatic potential, which helps in identifying reactive sites. researchgate.net In this compound, the nitrogen atom of the amine group and the oxygen atom in the dihydropyran ring are expected to be electron-rich regions (nucleophilic), while the carbon atoms bonded to the electronegative bromine atoms would be relatively electron-poor (electrophilic).

The following table presents hypothetical DFT-calculated electronic properties for this compound, based on findings for analogous aromatic amines and chroman derivatives.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

Note: These values are hypothetical and serve to illustrate the outputs of DFT calculations for similar molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity. The chroman-4-one scaffold, a close relative, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. acs.orgresearchgate.net Derivatives of the related chromane and chromene scaffolds have been investigated as potential inhibitors for various enzymes. nih.govsciencescholar.usnih.gov

A docking study for this compound would begin with the generation of a 3D model of the compound in its low-energy conformation. This model would then be computationally "docked" into the active site of a selected protein. The results are typically scored based on the predicted binding energy, with more negative scores indicating a more favorable interaction.

The key interactions that stabilize the ligand-receptor complex are analyzed, including:

Hydrogen bonds: The amine group of this compound can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor.

Hydrophobic interactions: The aromatic ring and the dibromo-substituents can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen bonds: The bromine atoms could potentially form halogen bonds with electron-donating atoms in the protein's active site.

The table below illustrates a hypothetical outcome of a molecular docking study of this compound against a protein kinase, a common drug target.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Protein Kinase X | -8.5 | Asp145 | Hydrogen Bond with -NH2 group |

| Leu83 | Hydrophobic interaction with aromatic ring | ||

| Phe146 | π-π stacking with aromatic ring | ||

| Met81 | Halogen bond with Br at C6 |

Note: This data is for illustrative purposes, as specific docking studies on this compound are not publicly available. The target and interacting residues are hypothetical.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (R)-6,7-Dibromochroman-4-amine, both ¹H and ¹³C NMR are instrumental in confirming its constitution and the relative configuration of the stereocenter at C4.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic effects of the constituent atoms and functional groups.

Aromatic Protons: The protons on the dibrominated benzene ring (H-5 and H-8) are expected to appear as singlets in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the bromine atoms.

Chroman Moiety Protons: The protons of the chroman ring system would show characteristic multiplicities and chemical shifts. The benzylic protons at C2 (O-CH₂) would likely appear as a multiplet around δ 4.2-4.5 ppm. The protons at C3 (-CH₂-) are expected to be diastereotopic and would present as complex multiplets in the range of δ 2.0-2.5 ppm. The methine proton at the chiral center (C4-H) would be coupled to the adjacent C3 protons and is anticipated to resonate as a multiplet around δ 4.0-4.3 ppm.

Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls within the δ 1.5-3.5 ppm range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Aromatic Carbons: The carbon atoms of the benzene ring are expected to resonate in the δ 110-160 ppm region. The carbons bearing the bromine atoms (C-6 and C-7) would appear in this range, with their precise shifts influenced by the halogen substitution. The quaternary carbons (C-5a and C-8a) would also be found in this region.

Chroman Moiety Carbons: The C2 carbon, being attached to an oxygen atom, would be deshielded and is expected to appear around δ 65-75 ppm. The C3 carbon would resonate further upfield, typically in the δ 25-35 ppm range. The chiral C4 carbon, bonded to the nitrogen atom, is anticipated to have a chemical shift in the range of δ 45-55 ppm.

Interactive Table of Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 4.2 - 4.5 (m) | - |

| H-3 | 2.0 - 2.5 (m) | - |

| H-4 | 4.0 - 4.3 (m) | - |

| H-5 | ~7.2 (s) | - |

| H-8 | ~7.4 (s) | - |

| NH₂ | 1.5 - 3.5 (br s) | - |

| C-2 | - | 65 - 75 |

| C-3 | - | 25 - 35 |

| C-4 | - | 45 - 55 |

| C-5 | - | 115 - 125 |

| C-5a | - | 120 - 130 |

| C-6 | - | 110 - 120 |

| C-7 | - | 110 - 120 |

| C-8 | - | 125 - 135 |

| C-8a | - | 150 - 160 |

Stereochemical assignment can be further supported by advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, helping to confirm the relative stereochemistry at the C4 position.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₉H₁₀Br₂NO.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion region will exhibit a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium cation. In the case of this compound, cleavage of the C3-C4 bond could occur. Another common fragmentation pathway for chroman derivatives involves the retro-Diels-Alder (RDA) reaction of the heterocyclic ring.

Interactive Table of Predicted Mass Spectrometry Data for this compound:

| Fragment | Predicted m/z | Description |

| [M]⁺ | 307/309/311 | Molecular ion with characteristic 1:2:1 bromine isotope pattern |

| [M-NH₂]⁺ | 291/293/295 | Loss of the amino group |

| RDA fragment | Varies | Resulting from the retro-Diels-Alder cleavage of the chroman ring |

| Iminium ion | Varies | Resulting from alpha-cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and ether functional groups.

N-H Stretching: As a primary amine, two distinct N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.orgorgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically observed in the 1250-1350 cm⁻¹ range. orgchemboulder.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the ether linkage in the chroman ring will likely produce a strong absorption band in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibrations are expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Table of Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching |

| Aromatic C-H | > 3000 | Stretching |

| Aliphatic C-H | < 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O-C | 1000 - 1300 | Stretching |

| C-Br | 500 - 600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the dibrominated benzene ring fused to the heterocyclic system. The presence of the bromine atoms and the ether oxygen, which can donate lone-pair electrons to the aromatic ring, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, would be expected to show absorption bands characteristic of π → π* transitions of the aromatic system. The presence of bromine substituents on the aromatic ring can influence the position and intensity of these absorption bands. acs.orgnih.gov

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. chemrxiv.org For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its stereochemistry.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the calculation of the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined with high precision.

For this compound, a successful crystallographic analysis would confirm:

The connectivity of all atoms, verifying the chroman-4-amine (B2768764) scaffold.

The positions of the bromine atoms on the aromatic ring.

The bond lengths and angles of the entire molecule.

The absolute configuration at the C4 stereocenter, confirming it as the (R)-enantiomer. This is often achieved by the anomalous dispersion of the heavy bromine atoms.

The solid-state conformation of the molecule and the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

The successful crystallization of the compound, potentially as a salt with a chiral acid, is a prerequisite for this powerful analytical technique. acs.org

Applications in Chemical Biology Research and Scaffold Design

Chroman-4-amine (B2768764) Scaffolds in the Development of Targeted Chemical Probes

The chroman-4-amine scaffold is a foundational structure for developing targeted chemical probes, which are essential tools for studying biological systems. rsc.org These probes can be designed to interact with specific proteins or pathways, allowing researchers to investigate target function, validate potential drug targets, and understand disease mechanisms. The chroman-4-one framework, a closely related structure, is recognized as a major building block in a large class of medicinal compounds with a broad variety of biological and pharmaceutical activities. researchgate.net

Derivatives of the chroman scaffold can be modified to incorporate reporter tags, such as fluorescent molecules or affinity labels, without losing their binding affinity for the target protein. This adaptability makes the chroman-4-amine skeleton a valuable starting point for creating sophisticated tools for chemical biology. For example, the development of a novel C2-functionalized chromen-4-one scaffold has led to inhibitors of the p38α MAPK signaling pathway, demonstrating the utility of this scaffold in creating targeted molecules to investigate specific cellular processes like neutrophilic inflammation. nih.gov

Mechanistic Investigations of Biological Interactions (In Vitro)

The chroman-4-amine structure and its derivatives have been instrumental in studying the mechanisms of biological interactions at the molecular level. Through in vitro assays, researchers can dissect how these compounds bind to and modulate the function of specific enzymes and receptors.

Chroman-based structures have been investigated as inhibitors for several classes of enzymes, providing insights into their catalytic mechanisms and active site architecture.

Butyrylcholinesterase (BChE): BChE is a critical enzyme in cholinergic neurotransmission, and its selective inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While specific studies on (R)-6,7-Dibromochroman-4-amine are not detailed, related cholinesterase inhibitors such as rivastigmine inhibit both acetylcholinesterase (AChE) and BChE. nih.gov The mechanism of inhibition often involves binding to the active site gorge of the enzyme. mdpi.com The differences in the shape and amino acid composition of the active sites between AChE and BChE allow for the design of selective inhibitors. researchgate.net

Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and neurodegenerative diseases. nih.govresearchgate.net MAO inhibitors can act through reversible or irreversible mechanisms. nih.gov Irreversible inhibitors, such as those with cyclopropylamine or propargylamine moieties, form covalent bonds with the enzyme's flavin cofactor. nih.gov The therapeutic potential of MAO inhibitors also stems from their ability to reduce the production of neurotoxic byproducts like hydrogen peroxide and aldehydes. nih.govmdpi.com

Sirtuin-2 (SIRT2): SIRT2 is an NAD+-dependent protein deacetylase implicated in various cellular processes, and its inhibition is being explored for neurodegenerative diseases and cancer. nih.govmdpi.com SIRT2 inhibitors have been developed that are potent, selective, and stable, serving as chemical probes to investigate the enzyme's function. nih.gov These inhibitors can regulate cellular processes such as α-tubulin acetylation and have been shown to affect the migration and invasion of cancer cells. researchgate.net Structure-activity relationship studies of SIRT2 inhibitors have revealed that specific stereoisomers and constrained analogs can enhance inhibitory activity and selectivity over other sirtuin family members like SIRT1 and SIRT3. mdpi.com

The chroman-4-amine scaffold can also be used to design ligands for G-protein coupled receptors (GPCRs), such as the Bradykinin B1 Receptor (B1R).

Bradykinin B1 Receptor (B1R): The B1R is a GPCR that is typically synthesized de novo in response to tissue injury and inflammation. wikipedia.orgnih.gov It is considered a therapeutic target for various pathological conditions, including chronic pain and inflammation. nih.gov Receptor binding assays are used to determine the affinity and selectivity of potential ligands. While direct binding studies of this compound to B1R are not specified in the available literature, the development of antagonists for this receptor is an active area of research. fda.gov The interaction of ligands with B1R can modulate downstream signaling pathways, such as increasing cytosolic calcium ion concentration. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Chroman-4-amine Derivatives in Specific Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.gov For chroman-4-amine derivatives, SAR studies involve synthesizing a series of analogs with systematic modifications to the core scaffold and evaluating their effects on a specific biological target.

Key modifications often explored in SAR studies of chroman-based scaffolds include:

Substitution on the aromatic ring: Adding different functional groups (e.g., halogens, methoxy groups) to the benzene ring can significantly alter electronic properties, lipophilicity, and steric interactions with the target protein. For thiochromane derivatives, electron-withdrawing substituents have been shown to enhance bioactivity. rsc.org

Modifications at the amine group: Altering the substituent attached to the nitrogen atom can impact the compound's polarity, basicity, and ability to form hydrogen bonds, which are often crucial for receptor binding. nih.gov

Stereochemistry: The stereochemistry at chiral centers, such as the C4 position in chroman-4-amine, can be critical for biological activity, as different enantiomers may exhibit distinct binding affinities and efficacies.

These studies allow for the rational design of more potent and selective compounds. frontiersin.org For example, SAR studies on chromanone analogs have identified that substitutions at the C-2 and C-3 positions with various groups can yield potent antioxidant compounds. nih.gov Similarly, SAR profiling of benserazide analogues as inhibitors of the enzyme PilB identified key moieties, such as bis-hydroxyl groups on the aryl ring, that markedly improved potency. rsc.org

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes to Enhance Sustainability and Efficiency

The synthesis of enantiomerically pure compounds like (R)-6,7-Dibromochroman-4-amine presents significant challenges. Future research is geared towards developing more sustainable and efficient synthetic methodologies, moving away from traditional, often wasteful, chemical processes.

Green Chemistry Approaches: The principles of green chemistry are being increasingly integrated into the synthesis of chroman derivatives. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or reusable catalyst systems. researchgate.netnih.govlibretexts.org For instance, the use of Rochelle salt, a biodegradable and reusable catalyst, has been reported for the synthesis of substituted chromenes in good yields. libretexts.org Microwave-assisted and ultrasound-assisted syntheses are also being explored to reduce reaction times and energy consumption. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Monoamine oxidases (MAOs) have been investigated for the biocatalytic synthesis of chiral chroman amines. researchgate.net Future work will likely focus on identifying or engineering novel enzymes with enhanced activity and specificity for the synthesis of this compound and its analogs. The use of enzymatic cascades could provide a streamlined route to enantiomerically pure propargylic amines from racemic alcohols, a strategy that could be adapted for chroman amine synthesis. mdpi.com

Flow Chemistry: Continuous flow chemistry offers several advantages over batch synthesis, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of complex organic molecules is a growing field and could provide a more efficient and automated route to this compound. researchgate.net

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, use of non-toxic reagents, energy efficiency | Use of green solvents, reusable catalysts, microwave/ultrasound assistance |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme screening and engineering, enzymatic cascade reactions |

| Flow Chemistry | Improved safety, scalability, automation, consistent product quality | Microreactor technology, process optimization |

Exploration of Diverse Substitution Patterns on the Chroman-4-amine (B2768764) Core

The biological activity of the chroman-4-amine scaffold is highly dependent on the nature and position of substituents on the aromatic ring and the amine group. A key area of future research is the systematic exploration of diverse substitution patterns to understand the structure-activity relationship (SAR) and to develop compounds with improved potency and selectivity.

Halogen Substitutions: The presence of the two bromine atoms at the 6 and 7 positions of this compound is a defining feature. Halogen bonding is a recognized intermolecular interaction that can influence ligand-protein binding. Future studies will likely investigate the impact of different halogen substitutions (e.g., chlorine, fluorine) at various positions on the benzene ring. For example, studies on thiochroman-4-one derivatives have shown that halogen substitutions can significantly enhance antifungal activity. wikipedia.org

Amine Group Modifications: The primary amine at the C4 position is a key site for modification. Derivatization of this amine with different functional groups can modulate the compound's physicochemical properties, such as its polarity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Systematic SAR Studies: A comprehensive understanding of the SAR will be crucial for the rational design of more potent and selective analogs. This will involve the synthesis of a library of compounds with systematic variations in their substitution patterns and their subsequent biological evaluation. For instance, SAR studies on substituted chroman-4-ones as Sirtuin 2 (SIRT2) inhibitors have revealed that the nature and position of substituents are critical for inhibitory activity. libretexts.org

| Substitution Position | Potential Modifications | Rationale for Exploration |

| C6 and C7 | Other halogens (Cl, F), alkyl groups, alkoxy groups | Investigate the role of halogen bonding and steric/electronic effects on activity. |

| Other Aromatic Positions | Electron-donating and electron-withdrawing groups | Modulate the electronic properties of the aromatic ring. |

| C4-Amine | Alkylation, acylation, formation of amides and sulfonamides | Alter polarity, basicity, and potential for hydrogen bonding. |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. These computational tools are poised to play a significant role in the future development of this compound-based therapeutics.

In Silico Screening and Scaffold Hopping: AI/ML algorithms can be used to screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. acs.org These methods can also be employed for "scaffold hopping," where the chroman-4-amine core is replaced with other structural motifs that maintain the desired biological activity but may have improved properties.

Predictive Modeling of Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of novel chroman-4-amine derivatives based on their chemical structures. researchgate.net This allows for the prioritization of synthetic efforts on the most promising candidates. Deep learning models are also being developed to predict compound-protein interactions without the need for complex structural information. mdpi.com

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com This information can then be used to design novel molecules that fit the pharmacophore and are likely to be active.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of compound libraries. | Accelerates the identification of potential lead compounds. |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Guides the design of more potent and selective analogs. |

| Pharmacophore Modeling | Identifies the key 3D features for biological activity. | Facilitates the design of novel scaffolds with desired activity. |

Development of Advanced Analytical Techniques for Chiral Purity and Conformational Analysis

The therapeutic efficacy and safety of chiral drugs are often dependent on their enantiomeric purity. Furthermore, the three-dimensional conformation of a molecule can significantly influence its interaction with biological targets. Therefore, the development and application of advanced analytical techniques for the characterization of this compound are of paramount importance.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for determining the enantiomeric purity of chiral compounds. mdpi.comnih.govphenomenex.com Future research will focus on developing more efficient and robust chiral HPLC methods for the analysis of this compound and its derivatives.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. wikipedia.orgnih.gov It can be used to determine the absolute configuration of a compound and to study its conformational changes in solution. Vibrational circular dichroism (VCD) is another sensitive technique for investigating the conformation and configuration of chiral molecules. researchgate.netnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and conformational analysis. nih.govauremn.org.brfrontiersin.org Advanced NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide detailed information about the three-dimensional structure of this compound in solution.

X-ray Crystallography: Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. researchgate.netnih.govweizmann.ac.ilmdpi.com This technique will be crucial for understanding the precise spatial arrangement of atoms in this compound and its derivatives.

| Analytical Technique | Application | Key Information Obtained |

| Chiral HPLC | Determination of enantiomeric excess (ee). | Quantitative measure of chiral purity. |

| Circular Dichroism (CD) | Determination of absolute configuration and conformational analysis. | Information on stereochemistry and 3D structure in solution. |

| NMR Spectroscopy | Structural elucidation and detailed conformational analysis in solution. | Connectivity, relative stereochemistry, and preferred conformations. |

| X-ray Crystallography | Unambiguous determination of 3D structure and absolute configuration in the solid state. | Precise atomic coordinates and molecular geometry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.